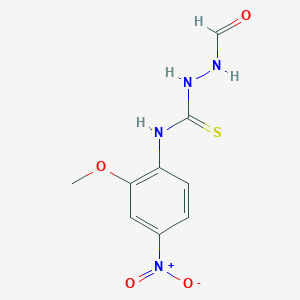

![molecular formula C14H9F4NO2 B4692982 4-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4692982.png)

4-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide

Overview

Description

“4-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a trifluoromethoxy group attached to the benzene ring . The presence of fluorine atoms can significantly alter the properties of the compound, often increasing its stability and lipophilicity .

Synthesis Analysis

The synthesis of such compounds often involves nucleophilic substitution reactions, where a nucleophile attacks an electrophilic carbon of a polar bond . The exact synthesis process would depend on the starting materials and specific reaction conditions.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group and a trifluoromethoxy group attached to the benzene ring . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the benzamide and trifluoromethoxy groups. The benzamide group might undergo reactions typical of other amides, while the trifluoromethoxy group could potentially be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzamide and trifluoromethoxy groups. For example, the trifluoromethoxy group is known to increase stability and lipophilicity . The exact properties would need to be determined experimentally.Scientific Research Applications

Inhibitors of Soluble Epoxide Hydrolase

A series of N, N ′-disubstituted bis-ureas containing a lipophilic 4- (trifluoromethoxy)phenyl fragment were synthesized in 58–80% yields by reaction of 4- (trifluoromethoxy)phenyl isocyanate with aliphatic diamines . These synthesized compounds are promising as inhibitors of human soluble epoxide hydrolase .

Etiotropic Therapy of Hypertonia, Tuberculosis, Renal Pathologies

4- (Trifluoromethoxy)phenyl is often introduced as a structural fragment in the design of inhibitors of soluble epoxide hydrolase (sEH), which is a promising target for etiotropic therapy of hypertonia, tuberculosis, renal pathologies, and other socially dangerous diseases .

Clinical Trials of sEH Inhibitors

In 2020, clinical trials of a new sEH inhibitor containing a 4- (trifluoromethoxy)phenyl fragment, ( S )- N - [3-fluoro-4- (trifluoromethoxy)phenyl]- N ′- [1- (2-methylbutanoyl)piperidin-4-yl]urea ( EC5026 ), have started .

Studying Biological Processes Related to Aging

Compounds containing a 4- (trifluoromethoxy)phenyl group also exhibit other activities. For instance, N - [4- (trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide ( A, Scheme 1) may be useful in studying biological processes related to aging .

Insecticide or Zoocide

2- {2- (4-Cyanophenyl)-1- [3- (trifluoromethyl)phenyl]ethylidene}- N - [4- (trifluoromethoxy)phenyl]hydrazinecarboxamide ( B, metaflumizone, ProMeris; Scheme 1) is used as insecticide (or zoocide) , which acts by blocking potential-dependent sodium channels in injurious insects and rodents .

Antitumor Activity via Inhibition of Tyrosine Kinase

3- [ (Quinolin-4-ylmethyl)amino]- N - [4- (trifluoromethoxy)phenyl]thiophene-2-carboxamide ( C, Scheme 1) showed antitumor activity via inhibition of tyrosine kinase .

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as medicinal chemistry, agrochemical research, and material science . Further studies could also aim to optimize its synthesis and improve our understanding of its properties and mechanisms of action.

properties

IUPAC Name |

4-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F4NO2/c15-10-7-5-9(6-8-10)13(20)19-11-3-1-2-4-12(11)21-14(16,17)18/h1-8H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDGUZNYOUBXMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4692904.png)

![N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide](/img/structure/B4692914.png)

![5-hydroxy-2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B4692916.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzamide](/img/structure/B4692921.png)

![1-(2-methoxyethyl)-4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4692926.png)

![methyl 2-{[2-cyano-3-(pentafluorophenyl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4692932.png)

![N-(2-chlorophenyl)-2-[phenyl(phenylthio)acetyl]hydrazinecarbothioamide](/img/structure/B4692937.png)

![methyl 1-[({4-[({5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazol-3-yl}thio)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B4692961.png)

![N-cyclopropyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4692972.png)

![N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4692976.png)

![N-allyl-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4692993.png)